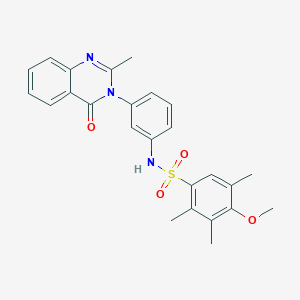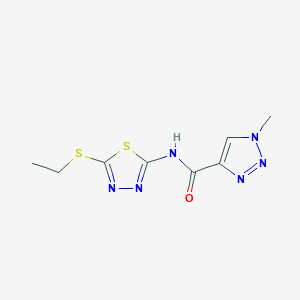
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
PET Imaging and Neuroinflammation
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide derivatives, such as [11C]CPPC, have been developed as positron emission tomography (PET) radiotracers specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. These compounds can be used noninvasively to image reactive microglia and disease-associated microglia, contributing to the understanding of neuroinflammation in various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. The development of these PET agents is crucial for the advancement of new therapeutics targeting neuroinflammation, allowing for the noninvasive measurement of drug target engagement and monitoring potential adverse neuroinflammatory effects of immunotherapies for peripheral malignancies (Horti et al., 2019).
Synthesis and Biological Evaluation
The chemical frameworks similar to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide have been explored for the synthesis of various derivatives with potential antitumor and antimicrobial activities. For example, derivatives have been synthesized to evaluate their cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of 5-fluorouracil. These studies demonstrate the versatility of the chemical structure in creating compounds with significant biological activities, potentially leading to new therapeutic agents (Riyadh, 2011).
Anticancer and Anti-5-Lipoxygenase Agents
In another line of research, novel series of derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide derivatives in the development of new therapeutic agents targeting cancer and inflammatory diseases. The structure-activity relationship studies conducted on these compounds provide insights into their pharmacological profiles and pave the way for the design of more potent and selective drug candidates (Rahmouni et al., 2016).
Neuroinflammation Imaging
The development of radioligands, such as [18F]1, for PET imaging of CSF1R, offers promising tools for the noninvasive study of neuroinflammation in neurodegenerative diseases. These radioligands demonstrate specificity for CSF1R and the ability to monitor microglial activation in vivo, facilitating the exploration of neuroinflammatory processes in disease states and the assessment of therapeutic interventions (Lee et al., 2022).
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c22-12-17-19(24-9-8-23-17)27-10-6-15(7-11-27)13-25-20(28)18-14-29-21(26-18)16-4-2-1-3-5-16/h1-5,8-9,14-15H,6-7,10-11,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWFNSLIOZOVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2713121.png)
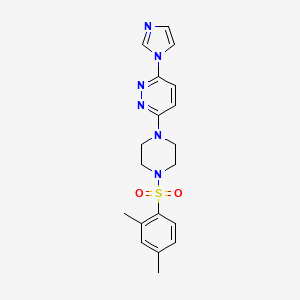


![8-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2713128.png)
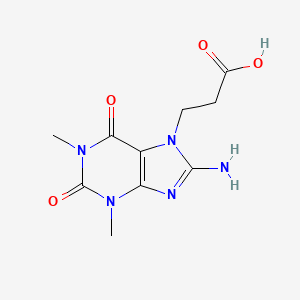
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2713131.png)
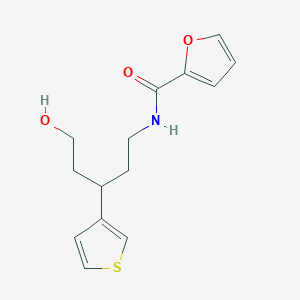

![2-Naphthalen-2-yloxy-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2713135.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2713136.png)
